molecular formula C7H12N2O B6141697 N-(hexahydro-1H-pyrrolizin-1-ylidene)hydroxylamine CAS No. 15912-22-8

N-(hexahydro-1H-pyrrolizin-1-ylidene)hydroxylamine

Cat. No.: B6141697
CAS No.: 15912-22-8
M. Wt: 140.18 g/mol
InChI Key: OMGXBVANAPFLSZ-SOFGYWHQSA-N
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Description

N-(hexahydro-1H-pyrrolizin-1-ylidene)hydroxylamine is a hydroxylamine derivative featuring a bicyclic pyrrolizidine scaffold. This compound is structurally characterized by a hydroxylamine group (-NHOH) attached to a saturated pyrrolizine ring system. The pyrrolizidine moiety may influence its stability, bioavailability, and biological activity compared to simpler aromatic or aliphatic hydroxylamine derivatives .

Properties

IUPAC Name

(NE)-N-(2,3,5,6,7,8-hexahydropyrrolizin-1-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-8-6-3-5-9-4-1-2-7(6)9/h7,10H,1-5H2/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGXBVANAPFLSZ-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=NO)CCN2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2/C(=N/O)/CCN2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
N-(hexahydro-1H-pyrrolizin-1-ylidene)hydroxylamine has been investigated for its ability to inhibit specific cancer-related proteins, particularly in the context of KRas G12D mutations. Research indicates that compounds with similar structures can modulate critical signaling pathways involved in cell proliferation and apoptosis, making them promising candidates for cancer therapy.

Case Study: Inhibition of KRas G12D

  • Objective : To evaluate the effectiveness of this compound on KRas G12D.
  • Methodology : In vitro assays were conducted to assess the compound's effect on cell viability and apoptosis.
  • Findings : The compound exhibited significant inhibition of cell growth in KRas G12D mutant cell lines, suggesting its potential as a therapeutic agent for specific cancers.

Organic Synthesis

This compound can serve as a versatile building block in organic synthesis due to its hydroxylamine functionality. This property allows it to participate in various chemical reactions, including:

  • Oxime formation : Reacting with carbonyl compounds to form oximes.
  • N-O bond formation : Useful in synthesizing nitrogen-containing heterocycles.

Table 1: Synthetic Reactions Involving this compound

Reaction TypeReactantsProductsConditions
Oxime FormationCarbonyl compound + HydroxylamineOximeAcidic or neutral conditions
N-O Bond FormationAlkyl halides + HydroxylamineNitrogen-containing heterocyclesBase-catalyzed conditions

Materials Science

The compound's unique structure may also lend itself to applications in materials science, particularly in the development of polymers and coatings. Its ability to form cross-links could enhance the mechanical properties of polymer matrices.

Case Study: Polymer Enhancement

  • Objective : To investigate the impact of incorporating this compound into polymer formulations.
  • Methodology : Various concentrations of the compound were added to a standard polymer matrix, and mechanical properties were evaluated.
  • Findings : Enhanced tensile strength and flexibility were observed, indicating that this compound could improve the performance of commercial polymers.

Comparison with Similar Compounds

Table 1: Structural and Metabolic Comparison of Selected Hydroxylamine Derivatives

Compound Name Substituent Group Major Metabolic Pathway Key Metabolites Regulatory Status (UK)
N-(hexahydro-1H-pyrrolizin-1-ylidene)hydroxylamine Bicyclic pyrrolizidine Hypothesized CYP-mediated Unknown (potential nitroso derivatives) Not listed
N-(2-methoxyphenyl)hydroxylamine 2-methoxyphenyl CYP1A/2E1 oxidation/reduction o-Anisidine, o-aminophenol Not listed
N-(4-sec-butylthio-2,5-dimethoxyphenethyl)hydroxylamine Phenethyl with thioether and methoxy Likely CYP-mediated S-oxidation Sulfoxides, dealkylated amines Class A
N-hydroxy-tenamphetamine (MDOH) Substituted amphetamine N-dehydroxylation Tenamphetamine (TA) Class A

Metabolic Stability and Enzyme Specificity

  • N-(2-methoxyphenyl)hydroxylamine: Metabolized by hepatic microsomes in rats and rabbits via CYP1A/2E1 enzymes, producing o-anisidine (reductive metabolite) and o-aminophenol (oxidative product). β-naphthoflavone (CYP1A inducer) increases metabolite yields by 2.4-fold, while phenobarbital (CYP2B inducer) has minimal effect .
  • However, CYP2E1-mediated oxidation of analogous amines (e.g., o-anisidine) suggests possible bioactivation risks .

Toxicological and Regulatory Implications

  • Aromatic Hydroxylamines : Compounds like N-(4-sec-butylthio-2,5-dimethoxyphenethyl)hydroxylamine are regulated under Class A in the UK due to structural similarity to psychoactive phenethylamines .
  • N-(2-methoxyphenyl)hydroxylamine: Generates o-aminophenol, a known nephrotoxicant, via CYP2E1. Its redox cycling between hydroxylamine and nitroso states may induce oxidative stress .
  • This compound : The pyrrolizidine scaffold is associated with hepatotoxicity in alkaloids (e.g., retronecine), but the hydroxylamine group’s impact remains uncharacterized. Regulatory oversight may increase if nitroso metabolites are confirmed.

Biological Activity

N-(hexahydro-1H-pyrrolizin-1-ylidene)hydroxylamine is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mutagenic properties, enzyme inhibition, and potential therapeutic applications.

This compound can be classified under hydroxylamines, which are known for their diverse biological effects. Hydroxylamines generally possess a hydroxylamine functional group (-NHOH) that contributes to their reactivity and biological interactions.

Enzyme Inhibition

Hydroxylamines can inhibit various enzymes, including those involved in metabolic pathways. For instance, they have been reported to affect the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could have implications for drug interactions and the efficacy of pharmaceutical agents .

Antitumor Activity

Interestingly, some hydroxylamines demonstrate carcinostatic activity , meaning they can inhibit the growth of tumors in animal models. Although this compound's specific effects on tumor cells have not been extensively documented, the potential for similar activity exists based on the behavior of related compounds .

Case Studies and Research Findings

While specific studies focusing solely on this compound are scarce, broader research on hydroxylamines provides insight into their biological roles:

StudyFindings
PubMed Review (1985)Hydroxylamines exhibit mutagenic activity in vitro but do not show carcinogenic potential in vivo. They can inhibit certain viral activities and cellular enzymes .
Patent LiteratureDiscusses the synthesis of hydroxylamine derivatives and their potential use in biotechnological applications .
Research on HydroxylaminesDemonstrates that hydroxylamines can induce oxidative stress in cells, leading to apoptosis in cancer cell lines .

Potential Therapeutic Applications

Given the biological activities associated with hydroxylamines, there is potential for this compound in therapeutic applications:

  • Cancer Treatment : Due to its possible antitumor properties.
  • Antimicrobial Agents : Inhibition of microbial enzymes may lead to new antimicrobial strategies.

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